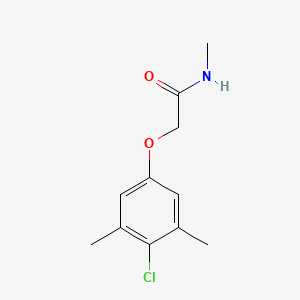![molecular formula C16H14ClN3O3 B5723588 N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)
N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a hydrazide derivative of nicotinic acid and has been studied for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. It has also been found to inhibit the activity of certain signaling pathways involved in cancer growth, such as the Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has been found to have several biochemical and physiological effects in various studies. It has been found to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo, and to inhibit the migration of immune cells to sites of inflammation. N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has also been found to induce apoptosis (cell death) in cancer cells and to inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to have low toxicity in vitro and in vivo, and has been used in animal studies without causing significant adverse effects. However, N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has some limitations for lab experiments. It is not water-soluble, which limits its use in certain assays. It also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. Another direction is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Further studies are also needed to fully understand the mechanism of action of N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide and to optimize its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide involves the reaction of 3-chlorobenzoyl hydrazine with 4-(carboxymethyl)phenylhydrazine in the presence of acetic anhydride. The resulting product is then purified by recrystallization to obtain pure N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide. This synthesis method has been reported in several scientific studies and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has also been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[4-[[(3-chlorobenzoyl)amino]carbamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-10(21)18-14-7-5-11(6-8-14)15(22)19-20-16(23)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,18,21)(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQVHQQCNIATNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({2-[(3-chlorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(6-bromo-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5723505.png)

![4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5723517.png)
![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)
![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)


![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)